(S)-3-phenylmorpholine

Descripción

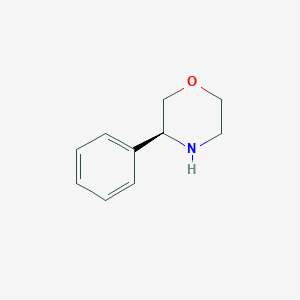

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZXKVPCJBPNKI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628683 | |

| Record name | (3S)-3-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914299-79-9 | |

| Record name | (3S)-3-Phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914299-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Morpholine Scaffold in Medicinal Chemistry Research

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a highly valued scaffold in medicinal chemistry. nih.govresearchgate.net Its prevalence in numerous approved drugs and experimental bioactive compounds has led to its classification as a "privileged structure." nih.govsci-hub.se This status is attributed to its favorable physicochemical, biological, and metabolic properties, as well as its straightforward synthetic accessibility. nih.govsci-hub.se

The unique structure of the morpholine ring imparts a blend of basic and polar characteristics. biosynce.com The nitrogen atom provides basicity (pKa ≈ 8.7), while the oxygen atom contributes to polarity and the ability to form hydrogen bonds. thieme-connect.comtaylorandfrancis.com This duality allows morpholine-containing compounds to interact effectively with biological targets through various forces, including hydrogen bonding and electrostatic interactions. biosynce.comtaylorandfrancis.com

Incorporating a morpholine moiety into a drug candidate can significantly improve its pharmacokinetic profile. nih.govthieme-connect.com It often enhances aqueous solubility and metabolic stability, which are crucial for a drug's absorption and bioavailability. biosynce.comthieme-connect.com For example, in the development of the anticancer drug Gefitinib (B1684475), the addition of a morpholine group was instrumental in prolonging its plasma half-life. sci-hub.se Similarly, the morpholine ring in the antibiotic Linezolid was selected for the reduced toxicity and superior pharmacokinetic profile it conferred. sci-hub.se The scaffold is not only used to improve drug-like properties but is also often an integral part of the pharmacophore, directly contributing to the molecule's binding affinity and biological activity. nih.govsci-hub.se

The versatility of the morpholine scaffold is evident in the wide range of biological activities its derivatives possess, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.netontosight.aijchemrev.com

Table 1: Examples of Morpholine-Containing Drugs and the Significance of the Morpholine Moiety

| Drug | Therapeutic Class | Significance of Morpholine Moiety | Reference |

|---|---|---|---|

| Gefitinib | Anticancer | Prolongs the mean terminal plasma half-life. | sci-hub.se |

| Linezolid | Antibiotic | Offers reduced toxicity and a superior pharmacokinetic profile. | sci-hub.se |

| Rivaroxaban | Anticoagulant | The keto-morpholine group contributes to inhibitory activity and allows for sufficient oral absorption. | sci-hub.se |

| Aprepitant | Antiemetic | Conversion of a piperidine (B6355638) to a morpholine ring reduced basicity, contributing to increased potency. | sci-hub.se |

| Reboxetine | Antidepressant | An example of an FDA-approved drug containing the morpholine moiety that selectively inhibits norepinephrine (B1679862) reuptake. | taylorandfrancis.com |

Role of Chirality in Biological Activity and Pharmacological Efficacy

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. researchfloor.orgmdpi.com These mirror-image forms, known as enantiomers, can exhibit markedly different biological activities despite having the same chemical formula. researchfloor.orglongdom.org This is because biological systems, such as enzymes and receptors, are themselves chiral, creating a stereospecific environment for drug interactions. mdpi.com

The differential interaction of enantiomers with biological targets can lead to significant variations in their pharmacological and toxicological profiles. mdpi.comnumberanalytics.com One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even cause adverse effects. mdpi.com The classic and tragic case of thalidomide (B1683933) starkly illustrates this principle; one enantiomer was an effective sedative for morning sickness, while the other was a potent teratogen, causing severe birth defects. mdpi.comtutorchase.com This event underscored the critical need to evaluate the properties of individual enantiomers in drug development. tutorchase.com

Consequently, modern drug development increasingly focuses on producing single-enantiomer drugs. researchfloor.orgamericanpharmaceuticalreview.com The use of a single, active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. mdpi.com For instance, the local anesthetic bupivacaine (B1668057) was developed into its single enantiomer form, levobupivacaine, which has a similar clinical profile but significantly less cardiotoxicity than the racemic mixture. mdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that necessitate the separate evaluation of each enantiomer during the drug approval process, making the study of chirality not just a scientific imperative but a regulatory one. researchfloor.orgrsc.org

Table 2: Examples of Chiral Drugs and Differential Enantiomeric Activity

| Drug | Eutomer (Active Enantiomer) | Distomer Activity | Reference |

|---|---|---|---|

| Ibuprofen | (S)-(+)-enantiomer | Less effective, though partial conversion to the active form occurs in the body. | longdom.orgtutorchase.comamericanpharmaceuticalreview.com |

| Albuterol | (R)-enantiomer | The (S)-enantiomer is associated with adverse effects. | longdom.org |

| Bupivacaine | (S)-enantiomer (Levobupivacaine) | The (R)-enantiomer is significantly more cardiotoxic. | mdpi.com |

| Thalidomide | (R)-enantiomer (sedative) | (S)-enantiomer (teratogenic). | mdpi.comtutorchase.com |

| Cetirizine | Levocetirizine ((R)-enantiomer) | The dextro-enantiomer has a larger volume of distribution. | researchgate.net |

Overview of S 3 Phenylmorpholine As a Chiral Building Block and Pharmacophore

Stereoselective Synthesis Strategies

Stereoselective synthesis is critical for producing specific enantiomers of chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. These strategies aim to control the formation of stereocenters, ensuring the desired isomer is obtained with high purity.

Asymmetric synthesis involves the use of chiral reagents, catalysts, or starting materials to produce an enantiomerically enriched product. A concise asymmetric synthesis for substituted morpholines involves the palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives. nih.gov This strategy begins with readily available enantiopure N-Boc amino alcohols, which are converted to O-allyl ethanolamines. nih.gov A subsequent palladium-catalyzed coupling with an aryl halide constructs the morpholine ring system. nih.gov This modular approach allows for variation in the substituents on the morpholine ring and can generate the products as single stereoisomers in moderate to good yields. nih.gov

Furthermore, this compound itself is employed as a chiral building block and as a chiral ligand in asymmetric catalysis, a technique that enables the selective synthesis of specific enantiomers. lookchem.combldpharm.com This application is crucial for producing chiral drugs with defined biological activities, enhancing the efficiency and selectivity of chemical reactions. lookchem.com

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This "second-generation" method involves attaching an achiral substrate to a chiral auxiliary, which then guides the reaction diastereoselectively. du.ac.in

Commonly used auxiliaries that can be applied to syntheses leading to chiral morpholine frameworks include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions, where soft enolization with a Lewis acid gives a (Z)-enolate that reacts with an aldehyde to establish two new contiguous stereocenters. wikipedia.org Similarly, pseudoephedrine can be reacted with a carboxylic acid to form an amide, and the subsequent deprotonation and reaction with an electrophile are directed by the chiral scaffold. wikipedia.org While not a direct synthesis of this compound, these methods represent a foundational strategy for creating the chiral centers found in the molecule.

Interestingly, derivatives of the target molecule itself, such as (R)-5-phenylmorpholin-2-one, have been utilized as chiral auxiliaries for the diastereoselective alkylation to synthesize various amino acids, demonstrating the utility of the phenylmorpholine scaffold in asymmetric synthesis. researchgate.net

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a chelated transition state with a Lewis acid, effectively shielding one face of the enolate. wikipedia.orgharvard.edu |

| Pseudoephedrine | Alkylations | The methyl group directs the approach of the electrophile, leading to high diastereoselectivity. wikipedia.org |

| SAMP/RAMP | Alkylations of Aldehydes/Ketones | Based on proline-derived hydrazines, they form chiral hydrazones that undergo highly stereoselective alkylation. |

| Schöllkopf Auxiliaries | Amino Acid Synthesis | A bis-lactim ether derived from valine and glycine (B1666218) is deprotonated and alkylated with high diastereoselectivity. biosynth.com |

Chemoenzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the versatility of chemical reactions. nih.govmdpi.com This approach can provide efficient and environmentally friendly routes to enantiomerically pure compounds. mdpi.com Enzymes can be used for kinetic resolutions, where one enantiomer of a racemic mixture is selectively transformed, or for the asymmetric transformation of a prochiral substrate. researchgate.net

A relevant example is the chemoenzymatic synthesis of chiral morpholine-2,5-dione (B184730) derivatives. google.com In a patented process, penicillin acylase from Alcaligenes faecalis is used to catalyze the reaction between (S)-mandelic acid amide and an amino acid, such as D,L-phenylalanine. google.com The resulting dipeptide intermediate undergoes cyclization to form the (3S,6S)-3-benzyl-6-phenyl-morpholine-2,5-dione with high yield. google.com This demonstrates how an enzyme can be used to set the stereochemistry in the initial key step, followed by conventional chemical steps to complete the synthesis. google.com Such strategies, particularly dynamic kinetic resolutions, can overcome the typical 50% yield limit of traditional kinetic resolution, making them highly efficient. mdpi.com

Classical and Modern Synthetic Routes

Beyond purely stereoselective strategies, a range of classical and modern synthetic methods have been developed to construct the morpholine ring. These often focus on efficiency, atom economy, and the ability to introduce diverse functional groups.

Reductive etherification is a powerful method for forming ether linkages from carbonyl compounds and alcohols. organic-chemistry.org Indium(III) catalysts have been shown to be effective in mediating this transformation for the synthesis of substituted morpholine derivatives. researchgate.net A general strategy for the stereoselective synthesis of C-substituted morpholines utilizes an intramolecular reductive etherification reaction. researchgate.net This approach can be extended to the total synthesis of natural products containing the morpholine scaffold. researchgate.net

The reaction typically involves the condensation of an alcohol with an aldehyde or ketone to form a hemiacetal or acetal (B89532) intermediate, which is then reduced. csic.es The use of a catalyst like Indium(III) chloride (InCl₃) or Indium(III) triflate (In(OTf)₃) facilitates the reaction under mild conditions. researchgate.netnih.gov

Table 2: Examples of Reductive Etherification in Heterocycle Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| In(OTf)₃ / NBS | N-sulfonyl amino alcohol and styrene (B11656) | Substituted Morpholine | nih.gov |

| InCl₃ | Keto phenols | Fused O-heterocycles | csic.es |

| Sc(OTf)₃ | Carbonyl compounds and alcohols | Unsymmetrical Ethers | researchgate.net |

| Iron(III) Chloride | Carbonyl compounds and alkoxytrimethylsilane | Alkyl Ethers | organic-chemistry.org |

Multi-step sequences involving the ring-opening of a strained heterocycle followed by a ring-forming (annulation) reaction represent a versatile and modern approach to morpholine synthesis. A prominent strategy starts with activated aziridines. researchgate.netrsc.org

In one such method, enantiopure 3-substituted morpholines are assembled through the ring-opening of a N-2-benzothiazolesulfonyl (Bts) activated aziridine (B145994) with an organocuprate. researchgate.net This step is followed by a ring annulation reaction with a vinylsulfonium salt under microwave conditions to construct the morpholine ring. researchgate.net Another powerful variation involves the Lewis acid-catalyzed ring-opening of a carbamate-protected aziridine at its more substituted position by an unsaturated alcohol nucleophile. rsc.org The resulting aminoalkene intermediate then undergoes a palladium-catalyzed intramolecular hydroamination, which closes the ring to form the 2,5-disubstituted morpholine as a single diastereomer in excellent yield. rsc.org This sequence demonstrates a highly controlled and stereoselective pathway to the morpholine core structure.

Preparation from Precursors via Cyclization and Deprotection Strategies

The synthesis of enantiomerically pure 3-substituted morpholines, such as this compound, often relies on multi-step sequences that strategically build the heterocyclic ring from acyclic precursors. These methods typically involve a key cyclization reaction to form the morpholine core, followed by the removal of protecting groups to yield the final product.

One prominent strategy involves the nucleophilic ring-opening of an activated aziridine. A highly regio- and stereoselective approach for synthesizing a variety of substituted nonracemic morpholines has been described. researchgate.net This method proceeds via an SN2-type ring opening of an activated aziridine with a suitable halogenated alcohol in the presence of a Lewis acid. researchgate.net The subsequent base-mediated intramolecular ring closure of the resulting haloalkoxy amine intermediate forges the morpholine ring. researchgate.net Deprotection of the activating group on the nitrogen atom then furnishes the desired morpholine. researchgate.net

Another versatile approach utilizes optically pure starting materials to introduce the desired stereochemistry. A protocol for synthesizing morpholino monomers begins with the nucleophilic ring-opening of optically pure (R)-glycidol using an N-protected aminoacetaldehyde derivative, such as N-nosyl 2,2-dimethoxyethanamine. scispace.comrsc.org This reaction, often conducted under solid-liquid phase transfer catalysis (SL-PTC) conditions, preserves the stereocenter and produces an enantiopure tertiary amide diol. scispace.comrsc.org A subsequent tandem sequence involving O-benzoylation of the primary hydroxyl group and an in-situ cyclization reaction, promoted by pyridinium (B92312) chloride, yields a protected morpholine acetal. scispace.comrsc.org The final step involves the cleavage of the N-protecting group (e.g., the ortho-nosyl group) under mild conditions to afford the target compound. scispace.com

Photoredox catalysis offers a modern approach to forming the phenylmorpholine structure. In one method, a bifunctional sulfilimine, derived from aminoethanol and dibenzothiophene-S-oxide, is used as a nitrogen-radical precursor. nih.gov In the presence of a photoredox catalyst, light, and an acid, this precursor reacts with an alkene like styrene to produce the phenylmorpholine ring through a cyclization reaction. nih.gov This method is notable for constructing the N-unprotected heterocycle in a single step from readily available starting materials. nih.gov

A summary of a representative synthetic route is detailed in the table below.

Table 1: Example of a Synthetic Route for a Morpholine Precursor via Cyclization

| Step | Reactants | Reagents/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 1. Ring Opening | (R)-glycidol, N-nosyl 2,2-dimethoxyethanamine | Solid-Liquid Phase Transfer Catalysis (SL-PTC) | Enantiopure tertiary amide diol | High | scispace.comrsc.org |

| 2. Tandem Reaction | Diol intermediate from Step 1 | Benzoyl chloride, Pyridine (B92270) | Protected 6-hydroxymethyl-morpholine acetal | 92% | scispace.comrsc.org |

Synthesis of Phenylmorpholine Analogs and Derivatives

The core phenylmorpholine scaffold can be modified to produce a wide range of analogs and derivatives, often to explore structure-activity relationships for various biological targets. These syntheses adapt known reactions to accommodate different substituents on the phenyl ring or the morpholine core.

A significant analog, (S)-3-(4-(Trifluoromethyl)phenyl)morpholine, has been synthesized via a biocatalytic route. digitellinc.com This process employed an imine reductase (IRED) as the key element for an enantioselective, scalable, and highly efficient synthesis starting from a substituted acetophenone (B1666503) derivative. digitellinc.com The development pathway for this synthesis involved initial enzyme identification through screening, followed by process optimization to enable production on a large scale. digitellinc.com

Another class of derivatives involves attaching other heterocyclic rings to the phenylmorpholine structure. For example, a series of N-phenylmorpholine derivatives linked to a thiazole (B1198619) moiety has been synthesized. nih.goveurekaselect.comresearchgate.net The synthesis starts with the preparation of N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide (a thiosemicarbazone derivative). nih.goveurekaselect.comresearchgate.net This intermediate is then reacted with various α-halocarbonyl compounds, such as acetyl and ester-hydrazonoyl chlorides, α-chloroketones, or α-bromoesters, to afford the corresponding thiazole derivatives in good to excellent yields. nih.goveurekaselect.comresearchgate.net

The synthesis of other analogs often involves building the morpholine ring with pre-functionalized precursors. For instance, the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been reported, demonstrating modifications at multiple positions of the morpholine ring. acs.org Similarly, patent literature describes the preparation of a variety of phenylmorpholine analogs where the phenyl ring is substituted with groups like C1-4 alkyl, C1-4 alkoxy, halo, OH, CN, and CF₃, often at the meta or para positions. google.com These compounds are designed as monoamine neurotransmitter releasers or reuptake inhibitors. google.com

The table below summarizes various synthesized phenylmorpholine analogs.

Table 2: Selected Phenylmorpholine Analogs and their Synthetic Approach

| Analog/Derivative Name | Key Starting Materials/Intermediates | Synthetic Method | Ref |

|---|---|---|---|

| (S)-3-(4-(Trifluoromethyl)phenyl)morpholine | 4-(Trifluoromethyl)acetophenone derivative | Biocatalytic reductive amination using an imine reductase (IRED) | digitellinc.com |

| Thiazolyl-N-phenylmorpholine derivatives | N-phenylmorpholine-thiosemicarbazone, α-halocarbonyls | Condensation/Cyclization | nih.goveurekaselect.comresearchgate.net |

| 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine analogues | Not specified | General synthetic routes for substituted morpholines | acs.org |

| 3-Methyl-5-phenylmorpholine | Amino alcohol precursor | Cyclization |

Determination of Absolute Configuration, Specifically (S)-Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. For 3-phenylmorpholine (B1352888), the stereocenter at the C3 position gives rise to two enantiomers: (R)-3-phenylmorpholine and this compound. The determination of the specific (S)-configuration is crucial for understanding its interaction with other chiral molecules, particularly in biological systems.

Several methods can be employed to determine the absolute stereochemistry of chiral compounds. One of the most definitive techniques is X-ray crystallography . This method allows for the direct visualization of the three-dimensional structure of a molecule in a crystalline state, providing unambiguous proof of its absolute configuration. For instance, X-ray analysis of a crystalline derivative of a related compound, 3-methyl-2-phenylmorpholine, has been used to confirm its structure. researchgate.net

Another powerful technique is the competing enantioselective conversion (CEC) method . This kinetic resolution-based approach can rapidly and reliably determine the absolute configuration of cyclic amines. nsf.gov The method involves reacting the racemic amine with a chiral acylating reagent. The enantiomers react at different rates, and by analyzing the products, the absolute configuration of the faster-reacting enantiomer can be deduced. This technique has been successfully applied to various cyclic secondary amines, including those with structures similar to 3-phenylmorpholine. nsf.gov

Furthermore, stereospecific synthesis, starting from a chiral precursor of known configuration, can be used to produce this compound. For example, the synthesis starting from L-phenylglycinol, which has a known (S)-configuration, would be expected to yield this compound. nsf.gov The chiroptical properties, such as the sign of the Cotton effect in circular dichroism spectroscopy of derivatives, can also be correlated with the absolute configuration. lookchem.com

Conformational Analysis of the Morpholine Ring System

The morpholine ring is a six-membered heterocycle that is not planar and, similar to cyclohexane, adopts various conformations to minimize steric and torsional strain. The most stable conformation is typically a chair form . acs.org

In the chair conformation of morpholine, substituents on the ring carbons can occupy either axial or equatorial positions. Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in determining the preferred conformations of morpholine and its derivatives. acs.orgcdnsciencepub.com For the morpholine molecule itself, two chair conformers, Chair-Eq (with the N-H hydrogen in an equatorial position) and Chair-Ax (with the N-H hydrogen in an axial position), are in equilibrium. Experimental and computational studies have shown that the Chair-Eq conformer is more stable. acs.org

The presence of a bulky substituent, such as a phenyl group at the C3 position, significantly influences the conformational equilibrium of the morpholine ring. To minimize steric hindrance, large substituents generally prefer to occupy the equatorial position. Therefore, in this compound, the phenyl group predominantly resides in the equatorial position in the preferred chair conformation. This arrangement minimizes unfavorable 1,3-diaxial interactions that would occur if the phenyl group were in the axial position.

¹³C NMR spectroscopy is a powerful tool for conformational analysis. cdnsciencepub.com The chemical shifts of the ring carbons are sensitive to the stereochemical environment. For instance, in related substituted morpholines, the difference in chemical shifts for the ring carbons can be used to infer the conformational preferences of the substituents. cdnsciencepub.com

Stereoselective Interactions in Biological Systems

The specific (S)-configuration of 3-phenylmorpholine is paramount for its interactions with biological macromolecules such as receptors and enzymes, which are themselves chiral. The differential interaction of enantiomers with biological targets is a well-established principle in pharmacology and medicinal chemistry. uni-duesseldorf.de

The precise fit of a small molecule into the binding site of a protein is often highly dependent on the stereochemistry of the small molecule. For example, in a study of bitopic ligands for the dopamine (B1211576) D3 receptor, it was found that the two enantiomers of a compound exhibited different binding modes. The (+)-isomer was able to engage in a bitopic interaction, binding to both the primary binding site and an allosteric site, while the (-)-isomer could only bind to the primary site. uni-duesseldorf.de This stereoselectivity in binding resulted in different pharmacological activities for the two enantiomers.

Similarly, the biological activity of compounds containing a morpholine scaffold can be highly stereospecific. The orientation of the phenyl group in this compound will determine how it can interact with amino acid residues within a protein's binding pocket through various non-covalent interactions, such as hydrophobic interactions, pi-stacking, and hydrogen bonding. These stereoselective interactions are fundamental to the molecule's biological activity profile.

Chiral Resolution Techniques for Enantiomer Separation in Research

Since enantiomers often exhibit different biological activities, obtaining enantiomerically pure compounds is crucial for research and development in medicinal chemistry. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Several techniques have been developed for the chiral resolution of amines like 3-phenylmorpholine.

One common method is diastereomeric salt formation . This involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Chiral chromatography is another widely used technique. lookchem.com This method employs a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and, thus, their separation.

Kinetic resolution is a further method that relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. ethz.ch For example, an enzymatic reaction or a reaction with a chiral catalyst can be used to selectively transform one enantiomer, allowing the other to be isolated. A kinetic resolution of 3-phenylmorpholine has been reported using a chiral hydroxamic acid co-catalyst. ethz.ch

Table of Compounds

| Compound Name |

| This compound |

| (R)-3-phenylmorpholine |

| 3-methyl-2-phenylmorpholine |

| L-phenylglycinol |

| Tartaric acid |

| Mandelic acid |

| Dopamine D3 receptor |

Derivatization Strategies and Analogue Development

Functionalization of the Morpholine (B109124) Nitrogen Atom

The secondary amine of the morpholine ring in (S)-3-phenylmorpholine is a prime site for chemical modification, allowing for the introduction of a variety of substituents to modulate its physicochemical and pharmacological properties. N-alkylation is a common strategy, with researchers having synthesized a range of N-alkyl derivatives, including N-methyl, N-ethyl, and N-propyl analogues. One established method for N-methylation is reductive formylation. These modifications can significantly impact the molecule's interaction with biological targets.

Substitution on the Phenyl Ring and its Positional Isomers

Alterations to the phenyl ring of this compound have been extensively explored to investigate structure-activity relationships. This has led to the development of a wide array of analogues with substituents at the ortho, meta, and para positions. Halogenation is a common modification, with fluoro, chloro, and bromo groups being introduced onto the phenyl ring. For instance, 3-fluorophenmetrazine (B1651833) (3-FPM) and 4-fluorophenmetrazine (B12746894) (4-FPM) are well-documented examples of such derivatives.

Methylation of the phenyl ring has also been a focus of research, leading to the synthesis of positional isomers such as 3-methylphenmetrazine (3-MPM) and 4-methylphenmetrazine (4-MPM). These substitutions influence the electronic properties and steric bulk of the molecule, which in turn can affect its biological activity. The systematic exploration of these positional isomers has provided valuable insights into the structural requirements for desired pharmacological effects.

Hybrid Compounds Integrating this compound Moiety

A prominent strategy in drug discovery involves the creation of hybrid molecules by combining two or more pharmacophoric scaffolds. This approach has been applied to this compound to develop novel compounds with unique biological profiles.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The fusion of the phenylmorpholine scaffold with the pyrido[2,3-d]pyrimidine system has been explored to generate novel chemical entities. Research in this area includes the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives that bear phenylpyridine or phenylpyrimidine-carboxamide moieties. nih.govnih.gov These complex structures aim to combine the pharmacological properties of both heterocyclic systems to target specific biological pathways, such as those involved in cancer. nih.govnih.gov The synthesis of these hybrids often involves multi-step reaction sequences, including Suzuki-coupling reactions. nih.gov

Thiazole-Linked Phenylmorpholine Derivatives

The linkage of a thiazole (B1198619) ring to the N-phenylmorpholine scaffold has been investigated as a strategy for developing new therapeutic agents, particularly with potential antitumor activity. nih.gov An efficient synthetic route involves the reaction of N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide with various α-halocarbonyl compounds to yield the corresponding thiazole derivatives. nih.govresearchgate.net The antitumor effects of these hybrid compounds have been evaluated against various cancer cell lines. nih.govresearchgate.net For example, certain N-ethyl thiosemicarbazone derivatives have shown potent growth inhibition in tumor cells. nih.govresearchgate.net

| Compound | Linkage Strategy | Reported Biological Activity | Reference |

|---|---|---|---|

| N-phenylmorpholine-thiazole hybrids | Reaction of morpholino-thiosemicarbazone derivatives with α-halocarbonyl compounds | Antitumor activity against TK-10, MCF-7, and UACC-62 cell lines | nih.govresearchgate.net |

| N-ethyl thiosemicarbazone derivative 7 | Specific derivative from the above synthetic route | Potent growth inhibition of all three tested tumor cell lines | nih.govresearchgate.net |

Pyridazinone Scaffold Combinations

The pyridazinone ring system is a well-known pharmacophore with a broad range of biological activities, including anti-inflammatory and analgesic properties. nih.gov The combination of the phenylmorpholine moiety with the pyridazinone scaffold represents a promising avenue for the development of novel therapeutic agents. The synthesis of such hybrids can be achieved through various synthetic routes, often involving the cyclization of appropriate keto-acids with hydrazine (B178648) hydrate (B1144303) to form the pyridazinone core, which is then further functionalized and linked to the phenylmorpholine structure. researchgate.net The resulting hybrid molecules are then evaluated for their biological activities. nih.govpharmacophorejournal.com

Pyrimidine-4-Carboxamide (B1289416) Linkages

Researchers have explored the linkage of the phenylmorpholine moiety to a pyrimidine-4-carboxamide scaffold in the development of inhibitors for enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govnih.govacs.orgresearchgate.net In these studies, a high-throughput screening hit based on a pyrimidine-4-carboxamide core was systematically modified. nih.govacs.org The structure-activity relationship (SAR) studies revealed that replacing a morpholine substituent with other cyclic amines, in combination with other modifications, could significantly enhance inhibitory potency. nih.govnih.govacs.orgresearchgate.net For instance, the conformational restriction of a side chain by replacing it with an (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory activity. nih.govresearchgate.net

| Scaffold Modification | Impact on Activity | Reference |

|---|---|---|

| Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency | nih.govnih.govresearchgate.net |

| Exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine | 10-fold increase in activity and reduced lipophilicity | nih.govresearchgate.net |

Thiourea (B124793) Derivatives

The incorporation of a thiourea moiety into the this compound framework represents a promising strategy for the development of novel therapeutic agents. Thiourea and its derivatives are known to exhibit a wide spectrum of biological activities, and their combination with the morpholine scaffold can lead to synergistic effects.

One notable approach involves the synthesis of N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide, also known as thiosemicarbazone derivatives. While not directly derived from this compound, the synthesis and evaluation of these N-phenylmorpholine analogues provide valuable insights. These compounds have been synthesized and investigated for their potential antitumor activities. The research in this area has demonstrated that certain derivatives exhibit significant growth inhibition against various tumor cell lines, highlighting the potential of the phenylmorpholine-thiourea combination in cancer therapy.

The general synthetic route to such derivatives often involves the reaction of a phenylmorpholine-containing hydrazine with an appropriate isothiocyanate. The resulting thiosemicarbazones can then be evaluated for their biological effects. The structure-activity relationship (SAR) studies of these compounds often reveal that the nature of the substituent on the thiourea nitrogen atom plays a crucial role in determining the potency and selectivity of the biological activity.

While specific data on this compound-based thiourea derivatives is limited in publicly available research, the findings from closely related N-phenylmorpholine analogues strongly suggest that this is a fruitful area for further investigation. The chirality of the this compound core could introduce specific stereoselective interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.

Pyrazolyl-Phenylmorpholine Compounds

The linkage of a pyrazole (B372694) ring to the this compound scaffold is another intriguing avenue in the quest for novel bioactive molecules. Pyrazole and its fused heterocyclic systems are well-established pharmacophores found in a wide array of clinically used drugs, exhibiting diverse pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The synthesis of pyrazolyl-phenylmorpholine compounds can be envisioned through various synthetic strategies. A common approach involves the reaction of a phenylmorpholine-substituted chalcone (B49325) with hydrazine or its derivatives. This cyclization reaction leads to the formation of the pyrazoline ring, which can be subsequently oxidized to the corresponding pyrazole if desired.

An example from the broader class of morpholine-containing pyrazoles is the synthesis of 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine. Although this compound does not specifically feature the (S)-3-phenyl substitution pattern, its synthesis and biological evaluation underscore the potential of combining these two heterocyclic systems. Such compounds have been investigated for a range of biological activities, with the substitution pattern on both the pyrazole and phenylmorpholine rings significantly influencing their pharmacological profile.

The development of pyrazolyl derivatives of this compound could lead to novel compounds with unique therapeutic potential. The specific stereochemistry of the this compound moiety could impart desirable pharmacokinetic properties and enhance target-specific interactions. Further research is warranted to synthesize and evaluate a library of these compounds to fully explore their structure-activity relationships and identify lead candidates for various therapeutic indications.

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. biomedgrid.com Since biological targets such as receptors and transporters are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one stereoisomer over another. biomedgrid.com

The parent compound of (S)-3-phenylmorpholine, phenmetrazine (3-methyl-2-phenylmorpholine), possesses two chiral centers, giving rise to four possible stereoisomers. nih.gov Research into these and other phenylmorpholine analogs consistently demonstrates that the specific spatial configuration significantly influences their biological potency. The (S)-configuration at the 3-position of the morpholine (B109124) ring is a key aspect of the molecule's interaction with its targets. The synthesis and testing of different stereoisomers are crucial for elucidating these structure-activity relationships, which is vital for the rational design of more potent and selective drug candidates. Different enantiomers or diastereomers of a compound can exhibit widely varying potencies, with one isomer often being responsible for the majority of the desired pharmacological effect while others may be less active or inactive. biomedgrid.com

Influence of Substituent Position and Nature on Activity

Modifications to the core this compound structure, particularly substitutions on the phenyl ring and the morpholine ring, have profound effects on the compound's activity and selectivity towards the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govrti.orgresearchgate.net

Phenyl Ring Substitutions:

The position and electronic nature of substituents on the phenyl ring are critical for modulating monoamine transporter activity. Studies on methylphenmetrazine (MPM) and fluorophenmetrazine (FPM) isomers reveal significant differences in potency based on the substituent's location (ortho-, meta-, or para-). nih.govresearchgate.netljmu.ac.uk

For instance, 4-methylphenmetrazine (4-MPM) is nearly 10-fold more potent than 2-MPM and the parent compound phenmetrazine at SERT. nih.gov In contrast, 2-MPM and 3-MPM exhibit stimulant properties more similar to phenmetrazine, which is a potent releaser at DAT and NET with weaker effects at SERT. nih.gov Similarly, fluorinated analogs show positional effects, with 2-, 3-, and 4-FPM inhibiting DAT and NET with potencies comparable to cocaine, while having much weaker effects at SERT. researchgate.net

The nature of the substituent is equally important. The introduction of an electron-withdrawing group, such as a chlorine atom at the 3'-position, can produce a potent dual dopamine and serotonin releasing agent. rti.org The 3'-chloro analog of (+)-phenmetrazine, PAL-594, demonstrated potent DA and 5-HT releasing activity with EC₅₀ values of 27 nM and 301 nM, respectively. rti.org This contrasts with some 4'-substituted compounds, which tend to act as dopamine reuptake inhibitors rather than releasers. rti.org

Data is compiled from multiple sources for illustrative comparison. nih.govresearchgate.net

Morpholine Ring Substitutions:

Modifications to the morpholine ring itself also influence activity. N-alkylation, for example, can alter the pharmacological profile. Phendimetrazine, the N-methylated analog of phenmetrazine, is considered a prodrug that exerts its effects after being metabolized to phenmetrazine. nih.govgoogle.com Other substitutions, such as an N-propyl group, can shift the activity profile, in some cases leading to compounds that act as dopamine receptor agonists. wikipedia.org Further studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have shown that N-ethyl and N-propyl substitutions can significantly increase potency for DA and NE uptake inhibition. nih.gov

Correlation between Molecular Modifications and Target Binding Affinity

The binding affinity of a ligand for its biological target is a direct consequence of the sum of intermolecular interactions between the two. Molecular modifications to the this compound scaffold directly influence these interactions, thereby altering binding affinity. mdpi.com These interactions primarily include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The goal of modifying a molecule is often to enhance its fit within the target's binding pocket, maximizing favorable interactions and minimizing unfavorable ones. For example, adding a hydroxyl group could introduce a new hydrogen bond with a corresponding donor or acceptor group on the receptor, potentially increasing affinity. drugdesign.org Conversely, introducing a bulky substituent might cause a steric clash, preventing optimal binding and reducing affinity.

Studies on various receptor systems illustrate this principle clearly. For instance, in a series of N-phenylpiperazine analogs targeting dopamine receptors, subtle structural changes led to significant differences in binding affinity and selectivity for the D3 versus the D2 subtype. mdpi.com The addition or repositioning of functional groups can alter the electronic distribution and conformation of the molecule, which in turn affects how well it complements the binding site. mdpi.com The affinity of a compound (often quantified by the inhibition constant, Ki, or the dissociation constant, Kd) is a critical parameter, as higher affinity often translates to higher potency. nih.gov The iterative process of making small molecular modifications and measuring the resulting change in binding affinity is a cornerstone of drug discovery, allowing researchers to map the chemical space of the target's binding site. mdpi.comnih.gov

Illustrative data from a study on N-phenylpiperazine analogs for D3/D2 dopamine receptors, demonstrating how structural changes affect binding affinity and selectivity. mdpi.com

SAR in Lead Optimization for Therapeutic Agents

SAR data is the guiding principle in lead optimization, an iterative process where a promising lead compound is systematically modified to enhance its therapeutic properties. fiveable.mepatsnap.com The goal is to develop a drug candidate with improved potency, selectivity, and pharmacokinetic (ADME: absorption, distribution, metabolism, and excretion) characteristics, while minimizing off-target effects. youtube.com

The insights gained from SAR studies on this compound analogs are directly applied in this context. For example, if initial studies show that a compound has high affinity for its target (e.g., DAT) but is rapidly metabolized, medicinal chemists can use SAR knowledge to modify the structure to block metabolic pathways without sacrificing potency. youtube.comnih.gov A common strategy is the introduction of fluorine atoms at positions susceptible to oxidative metabolism, a process known as "metabolic hardening". youtube.com

Pharmacological Activities and Biological Targets

Modulation of Neurotransmitter Systems

There is no available data from the conducted searches detailing the interaction of (S)-3-phenylmorpholine with the dopamine (B1211576), norepinephrine (B1679862), or serotonin (B10506) transporters.

Dopamine Transporter (DAT) Interaction

No studies were found that investigated the binding affinity, uptake inhibition, or functional activity of this compound at the dopamine transporter.

Norepinephrine Transporter (NET) Interaction

Information regarding the interaction of this compound with the norepinephrine transporter is not present in the available search results.

Serotonin Transporter (SERT) Interaction

No research data was found describing the effects of this compound on the serotonin transporter.

Enzyme Inhibition

The conducted literature search did not yield any information on the inhibitory activity of this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) or the Bromodomain and Extra-Terminal Domain (BET) family of proteins.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

There is no evidence in the search results to suggest that this compound has been evaluated as an inhibitor of NAPE-PLD.

Bromodomain and Extra-Terminal Domain (BET) Family Inhibition

No studies were identified that explored the potential for this compound to inhibit proteins of the BET family.

Due to the absence of specific data for this compound, the creation of data tables and a detailed article as per the user's instructions is not possible.

Receptor Interactions

The interaction of this compound with various receptor systems is a key area of pharmacological interest. However, information regarding its binding affinity and functional activity at several major receptor classes remains limited in publicly accessible scientific literature.

G-Protein-Coupled Receptors (GPR55, GPR110, GPR119)

Based on available data, there is no published research investigating the activity of this compound at the G-protein-coupled receptors GPR55, GPR110, and GPR119. The pharmacology of these receptors is an active area of research, but studies specifically involving this compound have not been identified.

Ion Channels (TRPV1)

There is no scientific literature available that describes the effects or interactions of this compound with the transient receptor potential vanilloid 1 (TRPV1) ion channel.

Nuclear Receptors (PPARs)

Investigations into the potential activity of this compound at peroxisome proliferator-activated receptors (PPARs) have not been reported in the available scientific literature.

Reported Pharmacological Activities of Derivatives

The pharmacological activities of derivatives of this compound are of significant interest for potential therapeutic applications.

Anticancer/Antiproliferative Activity

A review of the scientific literature did not yield studies focused on the anticancer or antiproliferative activities of derivatives specifically synthesized from the this compound core structure. While the broader class of morpholine-containing compounds has been investigated for anticancer properties, with some derivatives showing activity against various cancer cell lines, this research does not extend specifically to derivatives of 3-phenylmorpholine (B1352888). nih.govwisdomlib.orgresearchgate.net For example, studies have reported on the antiproliferative effects of triazene-appended morpholine (B109124) chalcones and 4,6-dimorpholinyl-1,3,5-triazine compounds, but these are structurally distinct from direct derivatives of this compound. nih.govresearchgate.net

Anti-inflammatory Activity

Morpholine derivatives have been investigated for their potential to mitigate inflammatory responses. Studies have shown that these compounds can target key enzymes and pathways involved in inflammation.

A series of novel monocyclic β-lactam derivatives featuring a morpholine ring substituent were synthesized and evaluated for their anti-inflammatory effects. Several of these compounds demonstrated significant inhibitory activity against human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov For instance, compounds 3e , 3h , 3k , 5c , 5f , 6c , 6d , and 6f showed higher anti-inflammatory ratios than the reference compound dexamethasone. nih.gov Their efficacy is linked to their ability to fit into the active site of iNOS, as suggested by molecular docking studies. nih.gov

Another study focused on morpholinopyrimidine derivatives and their impact on lipopolysaccharide (LPS)-induced inflammation in macrophage cells. rsc.org Compounds V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 were identified as potent inhibitors of nitric oxide (NO) production. rsc.org These compounds were found to downregulate the expression of both iNOS and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels, indicating their potential as anti-inflammatory agents. rsc.org

Furthermore, asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base have been synthesized and tested. japsonline.com Compounds 4c and 4d exhibited potent anti-inflammatory activity, with IC50 values of 25.3 µM and 26.3 µM, respectively, which are comparable to the standard drug diclofenac (B195802) sodium (IC50 = 20.3 µM). japsonline.com The introduction of the morpholine Mannich base was found to enhance the anti-inflammatory properties of the parent compounds. japsonline.com

Table 1: Anti-inflammatory Activity of Morpholine Derivatives

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| 5c | iNOS | 0.12 ± 0.00 mM | nih.gov |

| 3k | iNOS | 0.22 ± 0.02 mM | nih.gov |

| 5f | iNOS | 0.25 ± 0.05 mM | nih.gov |

| 4c | Protein Denaturation | 25.3 µM | japsonline.com |

| 4d | Protein Denaturation | 26.3 µM | japsonline.com |

Antimicrobial/Antibacterial/Antifungal Activity

The morpholine scaffold is a key feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activity. Research has demonstrated the efficacy of morpholine derivatives against various bacterial and fungal strains.

For example, a study on new piperazine (B1678402) and morpholine derivatives showed significant inhibitory action against a wide range of bacterial strains. researchgate.net One morpholine derivative, compound (3) , was effective against 82.83% of the tested bacterial strains, with inhibition zones ranging from 16 to 31 mm. researchgate.net Another derivative, compound (6) , showed high inhibitory activity against 89.61% of the tested bacteria. researchgate.net

The introduction of a morpholine moiety into other heterocyclic structures has also yielded potent antimicrobial agents. A series of new morpholine-containing 5-arylideneimidazolones were explored as potential antibiotic adjuvants. nih.gov Two compounds, 10 and 15 , significantly reduced the minimum inhibitory concentration (MIC) of oxacillin (B1211168) in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 15 also enhanced the effectiveness of ampicillin. nih.gov These compounds are believed to work by interacting with the allosteric site of PBP2a, a key protein in bacterial cell wall synthesis. nih.gov

Furthermore, quercetin-functionalized morpholine and pyridine (B92270) motifs have been incorporated into silk fibroin nanofibers for wound healing applications. These nanofibers demonstrated significant antimicrobial activity against common wound pathogens such as S. aureus and P. aeruginosa. mdpi.com

Table 2: Antimicrobial Activity of a Morpholine Derivative (Compound 6)

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Enterococcus species | 6.25 |

| Micrococcus flavus | 6.25 |

| Bacillus anthracis | 6.25 |

| Pseudomonas orientalis | 6.25 |

| Other sensitive strains | 12.5 |

Source: researchgate.net

Anticonvulsant Activity

The morpholine ring is a structural component in several compounds investigated for their anticonvulsant properties. These derivatives have shown promise in various animal models of epilepsy.

A study focused on novel hybrid imidazolidine-2,4-dione derivatives with a morpholine moiety. nih.gov The most promising compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) , exhibited broad-spectrum anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure tests, with ED50 values of 26.3 mg/kg (MES) and 11.1 mg/kg (6 Hz, 32 mA), respectively. nih.gov Its efficacy was found to be broader than that of the established antiepileptic drugs phenytoin (B1677684) and levetiracetam. nih.gov Another compound from this series, 23 (3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione) , also displayed significant anticonvulsant efficacy. nih.gov

In another research effort, new hybrid compounds combining a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core linked to a morpholine fragment were synthesized and evaluated. nih.gov Several of these derivatives showed anticonvulsant activity in the MES and 6 Hz tests. nih.gov For instance, compound 4 protected 75% of the tested animals in the MES test at a dose of 100 mg/kg. nih.gov

Additionally, novel 1-(morpholinomethyl)-3-substituted isatin (B1672199) derivatives have been synthesized and investigated for their antiepileptic potential. researchgate.net Compound 6f was particularly active, showing protection in the MES test at a dose of 30 mg/kg and in the subcutaneous pentylenetetrazole (scPTZ) test at 100 mg/kg. researchgate.net

Table 3: Anticonvulsant Activity of Lead Morpholine Derivatives

| Compound | Seizure Model | ED50 / Effective Dose | Reference |

|---|---|---|---|

| Compound 19 | MES | 26.3 mg/kg | nih.gov |

| Compound 19 | 6 Hz (32 mA) | 11.1 mg/kg | nih.gov |

| Compound 4 | MES | 100 mg/kg (75% protection) | nih.gov |

| Compound 6f | MES | 30 mg/kg | researchgate.net |

| Compound 6f | scPTZ | 100 mg/kg | researchgate.net |

Antiviral Activity

The morpholine moiety has been incorporated into various molecular scaffolds to develop agents with antiviral properties. Research in this area has identified compounds active against a range of viruses.

A series of 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were synthesized and screened for their ability to inhibit Zika virus (ZIKV) replication. nih.gov Several of these compounds, including 141a , 141b , 142 , and 143 , were found to reduce ZIKV RNA production, with activity comparable to the known antiviral drug mefloquine. nih.gov

In another study, a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines were identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C. These compounds demonstrated antiviral activity against both Venezuelan equine encephalitis virus (VEEV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). mdpi.com

Antihyperlipidemic Activity

Morpholine derivatives have been designed and synthesized as potential agents to combat hyperlipidemia, a major risk factor for atherosclerosis. These compounds often exhibit a dual mechanism of action, combining lipid-lowering and antioxidant effects.

One study reported the synthesis of 17 new morpholine derivatives that inhibit squalene (B77637) synthase (SQS), a key enzyme in cholesterol biosynthesis. nih.govresearchgate.net The most active compounds had IC50 values for SQS inhibition ranging from 0.7 to 5.5 µM. nih.govresearchgate.net In vivo studies in a rat model of hyperlipidemia showed that these compounds could reduce total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) by 15-80%. nih.gov

Another investigation focused on 2-biphenylyl morpholine derivatives. acs.orgnih.govacs.org The most active compound, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol (compound 7) , decreased total cholesterol, LDL, and triglycerides by 54%, 51%, and 49%, respectively, in hyperlipidemic rats. acs.orgnih.gov This compound also showed antioxidant activity, with an IC50 value of 250 µM for the inhibition of lipid peroxidation. acs.orgnih.gov

Antioxidant Activity

The antioxidant properties of morpholine derivatives contribute to their therapeutic potential, particularly in diseases associated with oxidative stress, such as atherosclerosis and neurodegenerative disorders.

In the context of antihyperlipidemic agents, several morpholine derivatives have demonstrated significant antioxidant activity. The 17 new morpholine derivatives that inhibit SQS also protect hepatic microsomal membranes against lipid peroxidation, with IC50 values for the most active compounds between 73 and 200 µM. nih.govresearchgate.net The 2-biphenylyl morpholine derivatives also showed considerable inhibition of lipid peroxidation. acs.orgacs.org Compound 7 from this series was a more potent antioxidant than the standard drug probucol (B1678242) under the experimental conditions. acs.org

A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were tested for their ABTS radical-scavenging activities. nih.gov Compounds 11f (IC50 = 9.07 ± 1.34 µM) and 11l (IC50 = 6.05 ± 1.17 µM) exhibited higher free radical-scavenging activities than the positive control, Trolox (IC50 = 11.03 ± 0.76 µM). nih.gov

Table 4: Antioxidant Activity of Morpholine Derivatives

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Compound 7 | Lipid Peroxidation | 250 µM | acs.orgnih.gov |

| Compound 11f | ABTS Radical Scavenging | 9.07 ± 1.34 µM | nih.gov |

| Compound 11l | ABTS Radical Scavenging | 6.05 ± 1.17 µM | nih.gov |

Anti-Leishmanial Activity

The development of new treatments for leishmaniasis is a critical area of research, and morpholine-containing compounds have emerged as a promising class of agents.

A study on quinoline (B57606) derivatives evaluated their efficacy against Leishmania donovani. nih.gov The replacement of a dimethylamino group with a morpholine ring resulted in derivatives with similar levels of potency. nih.gov Another series of quinoline-metronidazole hybrids were tested against L. donovani promastigotes and amastigotes, with some compounds showing considerable activity. nih.gov

Furthermore, the synergistic effects of morphine and imiquimod (B1671794) on Leishmania infantum have been investigated. nih.govtums.ac.ir The combination of these drugs showed significant cytotoxic effects on both the promastigote and amastigote forms of the parasite at low concentrations. nih.govtums.ac.ir

Molecular and Computational Studies

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in computational chemistry for predicting the properties of molecules. DFT is used to determine the electronic structure and optimized geometry of a molecule in its ground state, while TD-DFT is employed to study its excited states and electronic transition properties. These methods provide a detailed picture of the molecule's intrinsic characteristics.

Molecular Geometry Optimization

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For (S)-3-phenylmorpholine, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

DFT methods, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), are commonly employed for geometry optimization. nih.gov The resulting optimized structure provides key geometric parameters. These parameters are crucial for understanding the molecule's shape and how it might interact with biological targets. High-quality geometry optimization is essential as it forms the basis for all subsequent computational analyses. nih.gov

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values would be derived from specific DFT calculations.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-N (morpholine ring) | Average bond length of Carbon-Nitrogen bonds in the morpholine (B109124) ring | ~1.46 Å |

| C-O (morpholine ring) | Average bond length of Carbon-Oxygen bonds in the morpholine ring | ~1.43 Å |

| C-C (phenyl ring) | Average bond length of Carbon-Carbon bonds in the phenyl ring | ~1.39 Å |

| C-N-C (morpholine ring) | Bond angle within the morpholine ring | ~112° |

| C-O-C (morpholine ring) | Bond angle within the morpholine ring | ~111° |

| Dihedral Angle (Phenyl-Morpholine) | Torsion angle defining the orientation of the phenyl ring relative to the morpholine ring | Variable, depends on conformation |

Electronic Properties and Band Gap Analysis

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. A larger band gap implies higher stability and lower chemical reactivity.

These properties are calculated using the optimized molecular geometry. The analysis of the molecular orbitals can reveal the distribution of electron density and identify the regions of the molecule most likely to be involved in chemical reactions. TD-DFT calculations can further be used to predict the electronic absorption spectra, providing insights into how the molecule interacts with light. researchgate.net

Table 2: Key Electronic Properties of this compound (Illustrative) This table illustrates the type of data obtained from electronic property analysis. Actual values would be derived from specific DFT/TD-DFT calculations.

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ 0.5 eV |

| Band Gap (ΔE) | Energy difference between LUMO and HOMO (LUMO-HOMO) | ~ 7.0 eV |

| Ionization Potential | Energy required to remove an electron (-E(HOMO)) | ~ 6.5 eV |

| Electron Affinity | Energy released when an electron is added (-E(LUMO)) | ~ -0.5 eV |

| Dipole Moment | Measure of the net molecular polarity | ~ 1.5 - 2.5 Debye |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. materialsciencejournal.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. nih.gov

For this compound, NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (anti-bonds). rsc.org These interactions, known as hyperconjugation, contribute to the stability of the molecule. The analysis provides a quantitative measure of these stabilization energies, offering deep insights into the electronic structure and bonding. researchgate.net For instance, interactions between the lone pair electrons on the nitrogen and oxygen atoms and the anti-bonding orbitals of adjacent bonds can be evaluated.

Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. While quantum chemical calculations can predict these vibrational frequencies, assigning each frequency to a specific molecular motion can be complex, especially for molecules with many atoms. nih.gov

Potential Energy Distribution (PED) analysis is a method used to provide a detailed assignment of the calculated vibrational modes. researchgate.netnih.gov It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.net For this compound, PED analysis would allow for a precise characterization of its vibrational spectrum, assigning calculated frequencies to specific motions of the phenyl and morpholine rings, such as C-H stretching, C-N stretching, and ring deformation modes.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijsdr.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a specific biological target.

Prediction of Ligand-Protein Interactions

Given the central nervous system (CNS) activity of this compound and its analogs, molecular docking simulations are employed to investigate its interactions with relevant CNS protein targets, such as neurotransmitter transporters or receptors. nih.govmdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled.

A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. The results of docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues in the protein's active site. This information is invaluable for understanding its mechanism of action at a molecular level and for guiding the design of more potent and selective analogs. researchgate.net

Binding Affinity and Inhibition Rate Calculation

Computational methods are pivotal in estimating the binding affinity and inhibitory potential of molecules like this compound at various biological targets. These calculations often involve molecular docking simulations to predict the binding pose and scoring functions to estimate the free energy of binding (ΔG). The results are frequently expressed as inhibition constants (Ki), IC50 values (the concentration required to inhibit 50% of a biological process), or EC50 values (the concentration required to elicit a 50% maximal response, particularly for releasers).

For phenylmorpholine analogs, these studies primarily focus on their interactions with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Phenmetrazine, a close analog of this compound, is known to be a potent substrate-type releaser at DAT and NET, with weaker activity at SERT. researchgate.netnih.gov Computational studies on various substituted phenmetrazine analogs have elucidated the structural requirements for transporter affinity and releasing activity. For instance, the introduction of electron-withdrawing groups, such as chlorine, at the 3'-position of the phenyl ring can enhance dopamine and serotonin releasing activity. rti.org

The binding affinity is a measure of the strength of the interaction between a ligand and its receptor, and it is inversely related to the dissociation constant (Kd). nih.gov A lower Kd, Ki, or IC50 value indicates a higher binding affinity. nih.gov These values are crucial for understanding the potency of a compound. Calculations based on docking can yield binding affinity scores, often in kcal/mol, where a more negative value signifies a more favorable binding interaction. researchgate.net For example, in studies of novel quinoline (B57606) derivatives, binding affinities against bacterial proteins were calculated, with values like -7.562 kcal/mol and -8.562 kcal/mol indicating strong inhibitory potential. researchgate.net Similar computational approaches are applied to phenylmorpholines to predict their potency at monoamine transporters.

Below is a table summarizing experimentally determined monoamine release activities for several phenmetrazine analogs, which provides context for the expected computational results for this compound.

| Compound (PAL#) | Substituent (X,Y) | DA Release (EC50, nM) | 5HT Release (EC50, nM) | NE Release (EC50, nM) |

|---|---|---|---|---|

| Phenmetrazine (PAL-56) | H | 87 | 3246 | 38 |

| PAL-593 | 3-F | 43 | 2558 | 30 |

| PAL-594 | 3-Cl | 27 | 301 | - |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. dntb.gov.ua For a compound like this compound, MD simulations provide detailed insights into its conformational flexibility and its dynamic interactions with biological targets such as monoamine transporters. mdpi.com These simulations can validate the stability of binding poses predicted by molecular docking and reveal key residues involved in maintaining the ligand-receptor complex. nih.govnih.gov

An MD simulation begins with a starting configuration of the system, often a ligand docked into a receptor, solvated in a box of water molecules. nih.govkashanu.ac.ir The forces on each atom are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved to predict the positions and velocities of the atoms at subsequent small time steps. dntb.gov.ua The simulation trajectory, a series of snapshots of the system over time, allows for the analysis of various properties.

Key analyses performed after an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value suggests the system has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, identifying critical interactions for binding affinity. mdpi.com

For this compound, MD simulations could be used to model its interaction with DAT, NET, or SERT, confirming the stability of its binding pose and identifying the specific amino acid residues that form lasting interactions, thereby explaining its selectivity and mechanism of action at a molecular level. mdpi.com

Electron-Hole Distribution and Reactive Site Prediction (ELF, LOL Studies)

The prediction of reactive sites in a molecule can be achieved through quantum chemical calculations that analyze its electronic structure. Methods like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a detailed picture of electron pairing and localization. These analyses are based on the topology of the electron density and related scalar fields, offering insights beyond simple atomic charges.

ELF analysis maps the probability of finding an electron pair in a given region of space. ELF values range from 0 to 1, where high values (close to 1) correspond to regions with highly localized electrons, such as covalent bonds and lone pairs. Conversely, low ELF values indicate regions of electron delocalization.

Similarly, LOL studies provide information about electron localization, with high values indicating regions where electrons are highly localized. By visualizing ELF or LOL isosurfaces, one can identify the most probable locations for nucleophilic and electrophilic attacks. For this compound, these analyses would likely show high electron localization around the nitrogen and oxygen atoms due to their lone pairs, identifying them as potential nucleophilic sites. The aromatic phenyl ring would exhibit delocalized electrons, while the C-H bonds would show localization along the bond axes. Such studies are crucial for understanding a molecule's reactivity and metabolic pathways.

Charge Distribution and Electrostatic Potential Analysis

Charge distribution and molecular electrostatic potential (MEP) are fundamental concepts in computational chemistry that help in understanding and predicting the chemical reactivity of a molecule. researchgate.net The MEP is a visual representation of the electrostatic potential on the surface of a molecule, indicating how a positive test charge would interact with it. researchgate.net

The MEP map is typically color-coded:

Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. researchgate.net

Blue regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow regions: Represent neutral or weakly interacting areas.

For this compound, MEP analysis would reveal the most electronegative potential concentrated around the oxygen and nitrogen atoms of the morpholine ring, due to their high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atoms, particularly those attached to the nitrogen (in a protonated state) or the aromatic ring, would represent regions of positive potential. researchgate.net

This analysis is complemented by calculating the partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis), which assigns a numerical charge to each atom in the molecule. researchgate.net This data quantifies the charge distribution and confirms the qualitative insights from the MEP map. Understanding the charge distribution and electrostatic potential is critical for predicting intermolecular interactions, such as hydrogen bonding and receptor binding. nih.gov

Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) of a chemical system. amercrystalassn.orgwikipedia.org This topological analysis partitions the molecule into distinct atomic basins and characterizes the chemical bonds based on the properties of ρ(r) at specific points called critical points (CPs). chemrxiv.org

In QTAIM, there are four types of stable critical points:

(3, -3) Nuclear Critical Point (NCP): A local maximum in electron density, which corresponds to the position of an atomic nucleus. chemrxiv.org